2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, often referred to as BCH, is a synthetic, non-metabolizable analogue of the amino acid L-leucine. [, , , ] This compound serves as a valuable tool in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology, due to its ability to specifically interact with biological systems in a manner analogous to L-leucine, but without being broken down metabolically. [, , , ] This characteristic allows researchers to study the specific effects of L-leucine-related pathways and interactions without the confounding effects of its metabolism.
Multiple synthetic routes have been developed for 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. One common approach involves the use of norbornene derivatives as starting materials. [, ] For instance, one method involves α-carboxylation of a norbornene monoester, followed by chemoselective ester cleavage, Curtius rearrangement, and hydrolysis to yield the desired α- and β-isomers of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. [] Another method utilizes a Diels-Alder reaction with cyclopentadiene and a corresponding azodicarboxylate to form the bicyclic hydrazine core, which is then converted to 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid through hydrogenation and hydrolysis. []
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid possesses a rigid bicyclic structure resembling the norbornane skeleton. [, , ] This structure significantly restricts the conformational flexibility of the molecule. [, , ] The presence of both an amino group and a carboxylic acid group at the 2-position of the bicyclo[2.2.1]heptane ring system allows for various interactions with biological targets, such as amino acid transporters and enzymes. [, , ]
The primary mechanism of action of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its ability to competitively bind to L-type amino acid transporters (LATs), particularly LAT1. [, , , ] LAT1 is a Na+-independent transporter responsible for the influx of large neutral amino acids, including L-leucine, into cells. [, ] By mimicking L-leucine, 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid occupies the binding site on LAT1, thus inhibiting the transport of L-leucine and other substrates. [, , , ] This inhibition can have various downstream effects on cellular processes, particularly those dependent on the availability of specific amino acids.
7.1. Amino Acid Transport Studies: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has been extensively used to investigate the function and characteristics of LAT1. [, , , ] By selectively inhibiting LAT1, researchers can study its role in various physiological and pathological processes, such as amino acid homeostasis, cell growth, and tumor development. [, , , ]
7.2. Insulin Secretion Studies: Studies have shown that 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can stimulate insulin release from pancreatic β-cells, mimicking the effect of L-leucine. [, , ] This effect is thought to be mediated by its interaction with glutamate dehydrogenase, an enzyme involved in amino acid metabolism and insulin secretion. [, ]
7.3. Glucagon Regulation Studies: Recent research indicates that 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, similar to L-leucine, can suppress glucagon secretion from pancreatic α-cells. [] This finding suggests a potential role of this compound in regulating blood glucose levels and highlights its potential as a tool for studying glucagon regulation mechanisms.
7.4. Cancer Research: Given the importance of LAT1 in cancer cell growth and proliferation, 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has emerged as a potential therapeutic target in cancer research. [, , ] Studies have shown that inhibiting LAT1 with 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can suppress tumor growth in various cancer models, including esophageal squamous cell carcinoma and non-small cell lung cancer. [, ]
7.5. Drug Delivery: The ability of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid to interact with LAT1 has sparked interest in its potential application as a drug delivery vehicle. [] By conjugating therapeutic molecules to 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, researchers aim to improve drug uptake into target cells, particularly cancer cells that overexpress LAT1. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2